N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: 3-chloro-4-methylaniline, 2-methoxybenzaldehyde, and other intermediates.
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Reaction Conditions: Elevated temperatures (100-150°C) and inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Automated Systems: For precise control over reaction parameters.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at room temperature or slightly elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conducted under controlled temperatures to avoid overreaction.
Major Products
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibiting or activating specific enzymes.
Modulate Pathways: Affecting signaling pathways involved in cellular processes.
Alter Gene Expression: Influencing the transcription of genes related to its target pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13-8-9-15(11-18(13)22)25-20-10-14(2)24-21-17(12-23-26(20)21)16-6-4-5-7-19(16)27-3/h4-12,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRWXUOSABZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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